3-Amino-5-chlorophenethyl alcohol physiochemical characteristics
3-Amino-5-chlorophenethyl alcohol physiochemical characteristics
An In-depth Technical Guide to the Physicochemical Characterization of 3-Amino-5-chlorophenethyl alcohol
Introduction
3-Amino-5-chlorophenethyl alcohol is a substituted phenethyl alcohol derivative. Compounds of this class are valuable building blocks in medicinal chemistry and materials science. The presence of three distinct functional groups—a primary aromatic amine, a halogen (chloro) substituent, and a primary alcohol—makes it a versatile synthon for creating more complex molecules. The amino group can be acylated, alkylated, or diazotized; the hydroxyl group can be oxidized or esterified; and the aromatic ring can undergo further electrophilic substitution.
A thorough understanding of the physicochemical characteristics of a molecule like 3-Amino-5-chlorophenethyl alcohol is a non-negotiable prerequisite for its effective use in research and development. These properties dictate everything from reaction conditions and purification strategies to formulation and potential bioavailability in drug development contexts. This guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines the authoritative experimental protocols required for their determination. While specific experimental data for this exact molecule is sparse in publicly available literature, this guide will leverage data from structurally analogous compounds to explain the principles and methodologies for its characterization.
Chemical Identity and Structure
Before any experimental work, establishing the definitive structure and basic molecular information is paramount.
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IUPAC Name: 2-(3-Amino-5-chlorophenyl)ethan-1-ol
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Molecular Formula: C₈H₁₀ClNO
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Molecular Weight: 171.62 g/mol
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CAS Number: While a specific CAS number for this compound is not readily found in major databases, related structures like (3-Amino-5-chlorophenyl)methanol have the CAS number 79944-63-1.[1][2] Researchers synthesizing this molecule would need to characterize it fully to establish its identity.
Caption: Chemical structure of 3-Amino-5-chlorophenethyl alcohol.
Predicted and Analogous Physicochemical Properties
The following table summarizes the expected properties based on its structure and data from analogous compounds like Phenethyl alcohol and its chloro- and amino-substituted derivatives.
| Property | Predicted Value / Characteristic | Rationale & Analogous Data |
| Physical State | Likely a solid or high-boiling liquid at 25°C. | Phenethyl alcohol is a liquid, but the addition of polar amino and chloro groups, which can increase intermolecular forces (hydrogen bonding, dipole-dipole), may raise the melting point above room temperature.[3][4] For example, (3-Amino-5-chlorophenyl)methanol is a light brown to brown solid.[5] |
| Melting Point | > 25°C | The presence of hydrogen bonding (from -OH and -NH₂) and dipole-dipole interactions (from C-Cl) will likely result in a higher melting point than the parent phenethyl alcohol (-27°C).[4] |
| Boiling Point | > 220°C (at 760 mmHg) | Phenethyl alcohol boils at 219-221°C.[4] The amino and chloro groups will increase the molecular weight and polarity, thus elevating the boiling point. It is often determined at reduced pressure to prevent decomposition; for example, 3-chlorophenethyl alcohol boils at 135-137°C at 13 mmHg. |
| Water Solubility | Slightly soluble to sparingly soluble. | The molecule has both polar (-OH, -NH₂) and nonpolar (aromatic ring, ethyl chain) regions. The parent, phenethyl alcohol, is slightly soluble (2 mL/100 mL H₂O).[4] The amino group may slightly increase water solubility, but the chloro group decreases it. Solubility will be pH-dependent. |
| Organic Solvent Solubility | Miscible with most organic solvents. | Expected to be soluble in alcohols (ethanol, methanol), ethers (diethyl ether), and chlorinated solvents (dichloromethane) due to its organic character.[4] |
| pKa | ~4-5 for the anilinium ion (-NH₃⁺) | The amino group is basic. The pKa of aniline is ~4.6. The electron-withdrawing chloro group on the ring is expected to slightly decrease the basicity of the amino group, resulting in a slightly lower pKa for its conjugate acid. |
Experimental Protocols for Characterization
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.
Methodology: Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp) [6]
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Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Finely crush the solid into a powder.
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Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[6]
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Initial Determination (Rapid Run): Place the capillary tube in the apparatus. Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting range.[6]
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Accurate Determination (Slow Run): Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat to about 15°C below the expected melting point. Then, decrease the ramp rate to 1-2°C/min.
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Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Boiling Point Determination
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8] It is a characteristic physical property that depends on the strength of intermolecular forces. Since high temperatures can cause decomposition, determining the boiling point at reduced pressure (vacuum) is standard for high-molecular-weight organic compounds.
Methodology: Thiele Tube Method (for small quantities) [9]
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Setup: Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
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Capillary Insertion: Take a small capillary tube and seal one end using a flame. Place the capillary tube, sealed end up, into the liquid in the test tube.[10]
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Heating: Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[9]
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs when the vapor pressure of the sample exceeds the external pressure.
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Cooling & Recording: Remove the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record this temperature as the boiling point.[9]
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Pressure Correction: Always record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[7]
Solubility Profile Determination
Causality: The "like dissolves like" principle governs solubility.[11] A compound's solubility in a series of solvents provides strong clues about its functional groups and overall polarity. For 3-Amino-5-chlorophenethyl alcohol, the amino group allows for acid-base chemistry, making its solubility pH-dependent.
Caption: Logical workflow for determining the acid-base nature of a compound.
Methodology: Systematic Solubility Testing [12][13][14]
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Water: To ~25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.[12]
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5% HCl: If insoluble in water, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as the amino group, which forms a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[13]
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5% NaOH: If insoluble in water and 5% HCl, use a fresh sample and test its solubility in 0.75 mL of 5% aqueous NaOH. Solubility here would indicate a sufficiently acidic proton (e.g., a phenol), which is not expected for this molecule but is part of a complete workup.
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Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, and dichloromethane to establish suitable solvents for reactions and chromatography.
pKa Determination
Causality: The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[15] For the amino group in our compound, determining the pKa of its conjugate acid (the anilinium ion) is crucial for understanding its behavior in buffered solutions, which is vital for pharmaceutical and biological applications.
Methodology: Potentiometric Titration [16][17]
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Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is low, a mixed solvent system (e.g., water/ethanol) can be used, though this will yield an apparent pKa (pKa*).
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Acidification: Add a known excess of a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amino group to its conjugate acid form (R-NH₃⁺).
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Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
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Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette. Record the pH after each addition.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
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pKa Determination: The pKa is the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pH at this volume is equal to the pKa.[17]
Conclusion
The physicochemical properties of 3-Amino-5-chlorophenethyl alcohol, a molecule with significant potential in chemical synthesis, are governed by the interplay of its amino, chloro, and hydroxyl functional groups. While direct experimental values are not widely published, this guide establishes a robust framework for their determination. By applying the authoritative protocols detailed herein—from melting and boiling point analysis to systematic solubility testing and pKa determination—researchers can confidently characterize this compound. This essential data provides the foundation for its successful application in drug discovery, materials science, and beyond, ensuring reproducibility, purity, and predictable behavior in complex chemical systems.
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